molecular formula C15H14ClN3O3S B2727065 1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 2380194-02-3

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2727065
CAS No.: 2380194-02-3
M. Wt: 351.81
InChI Key: XNJLSXQLEBQSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzotriazoles with various functional groups.

Scientific Research Applications

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in polymers and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the benzotriazole moiety can interact with aromatic residues in proteins, enhancing its binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole
  • 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine
  • 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine

Uniqueness

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole stands out due to its unique combination of a benzotriazole core with a sulfonyl group and a chloro-ethoxyphenyl substituent This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-3-22-14-7-5-11(16)9-15(14)23(20,21)19-13-6-4-10(2)8-12(13)17-18-19/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJLSXQLEBQSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.